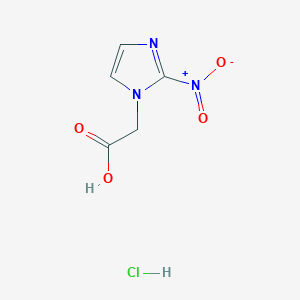![molecular formula C9H9N3O3 B13664695 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring
準備方法
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo ring: This can be achieved through the condensation of appropriate aldehydes with amines under acidic conditions.
Introduction of the pyrazine ring: This step often involves cyclization reactions using suitable reagents and catalysts.
Functionalization: The methoxy group can be introduced via methylation reactions, while the carboxylic acid group can be added through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylic acid groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. The presence of the methoxy and carboxylic acid groups plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar compounds to 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid include other imidazo[1,2-a]pyrazine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Hydroxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Methoxy-2-ethylimidazo[1,2-a]pyrazine-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(13)14)12-4-3-10-8(15-2)7(12)11-5/h3-4H,1-2H3,(H,13,14) |
InChIキー |
YQXFBORVLDEIDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)





![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)



